Tungsten boride

Vue d'ensemble

Description

Tungsten borides are compounds of tungsten and boron. Their most remarkable property is high hardness. The Vickers hardness of WB or WB2 crystals is 20 GPa and that of WB4 is 30 GPa for loads exceeding 3 N .

Synthesis Analysis

Tungsten borides have been synthesized by solid-state reactions, reduction of oxides by carbon, borothermal reduction of metal oxide, molten salt electrolysis, and chemical vapor deposition . Single crystals of WB2−x, x = 0.07–0.17 (about 1 cm diameter, 6 cm length) were produced by the floating zone method, and WB4 crystals can be grown by arc-melting a mixture of elemental tungsten and boron .Molecular Structure Analysis

WB2 has the same hexagonal structure as most diborides (AlB2, MgB2, etc.). WB has several forms, α (tetragonal), β (orthorhombic) and δ (tetragonal) . A wide range of chemical compositions of tungsten borides has been examined using a global structural optimization approach .Chemical Reactions Analysis

A two-dimensional (2D) tungsten boride (WB4) lattice, with the Gibbs free energy for the adsorption of atomic hydrogen (ΔGH) tending to the ideal value (0 eV) at the 3% strained state, leads to better hydrogen evolution reaction (HER) activity .Physical And Chemical Properties Analysis

Tungsten borides exhibit excellent mechanical properties that rival those of traditional superhard materials . The oxidation of W2B, WB, and WB2 is significant at temperatures above 600 °C .Applications De Recherche Scientifique

Structural Materials and Wear-Resistant Materials

Specific Scientific Field

Materials Science

Summary of the Application

Tungsten boride is commonly used as structural materials and wear-resistant materials . It’s among a distinct class of transition-metal light-element compounds with superior mechanical properties that rival those of traditional superhard materials .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures for using Tungsten boride as structural and wear-resistant materials are not specified in the available resources.

Results or Outcomes

The results or outcomes of using Tungsten boride in this application are also not specified in the available resources.

Hydrogen Evolution Reaction Catalyst

Specific Scientific Field

Chemistry, specifically Electrochemistry

Summary of the Application

A two-dimensional (2D) Tungsten boride (WB4) lattice is proposed as a non-noble-metal hydrogen-producing catalyst, which plays a central role in clean energy conversion .

Methods of Application or Experimental Procedures

The WB4 lattice is proposed to have the Gibbs free energy for the adsorption of atomic hydrogen (Δ GH) tending to the ideal value (0 eV) at the 3% strained state, leading to better hydrogen evolution reaction (HER) activity .

Results or Outcomes

The WB4 lattice has multiple Dirac cones around the Fermi level with considerable Fermi velocities to transfer electrons in all directions throughout its structure . Together with the d-orbital of W, the p-orbitals of borophene subunits in the WB4 lattice can modulate the d band centre to achieve good HER performance .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

boranylidynetungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEHQNXCPARQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

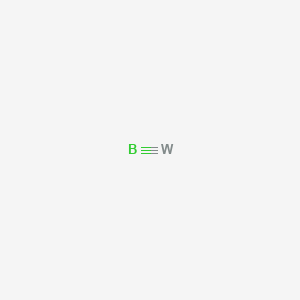

B#[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BW | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey odorless powder; [MSDSonline] Insoluble in water; [Hawley] | |

| Record name | Tungsten boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tungsten boride | |

CAS RN |

12007-09-9 | |

| Record name | Tungsten boride (WB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten boride (WB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten boride (WB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-](/img/structure/B1583306.png)

![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)

![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)